![molecular formula C49H68NO5PPdS B2733968 BrettPhosPdG4 CAS No. 1599466-83-7](/img/structure/B2733968.png)
BrettPhosPdG4
Overview
Description
BrettPhos Pd G4 is an N-substituted 2-aminobiphenylpalladium methanesulfonate precatalyst . It is a fourth-generation (G4) Buchwald precatalyst that is similar to the third-generation (G3) precatalysts except that the amino group on the biphenyl backbone is methylated . This modification helps to prevent the limitations of using the third-generation precatalysts . It is air, moisture, and thermally-stable and shows good solubility in common organic solvents . BrettPhos Pd G4 is highly useful in cross-coupling reactions .
Molecular Structure Analysis
The empirical formula of BrettPhos Pd G4 is C49H68NO5PPdS . Its molecular weight is 920.53 . The SMILES string representation of its structure is CC(C)C1=CC(C(C)C)=CC(C(C)C)=C1C2=C(P(C3CCCCC3)C4CCCCC4)C(OC)=CC=C2OC.CNC5=C(C6=C([Pd]OS(C)(=O)=O)C=CC=C6)C=CC=C5
.
Chemical Reactions Analysis
BrettPhos Pd G4 is highly useful in various cross-coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Physical And Chemical Properties Analysis
BrettPhos Pd G4 is a solid substance . It has a high quality level of 100 . The composition is approximately 5 wt. % (loading of catalyst) .
Scientific Research Applications
Buchwald-Hartwig Cross Coupling Reaction
BrettPhosPdG4 is highly useful in Buchwald-Hartwig Cross Coupling Reactions . This reaction is a powerful tool for the formation of carbon-nitrogen bonds, and BrettPhosPdG4 enhances the efficiency of this process .
Heck Reaction
In the Heck Reaction, which is a palladium-catalyzed carbon-carbon bond-forming process, BrettPhosPdG4 acts as an effective catalyst . It helps in the efficient formation of the active catalytic species .
Hiyama Coupling
BrettPhosPdG4 is also used in Hiyama Coupling reactions . This reaction involves the cross-coupling of organosilanes with organic halides, and BrettPhosPdG4 improves the reaction’s efficiency .
Negishi Coupling
In Negishi Coupling, which is a cross-coupling reaction to form carbon-carbon bonds, BrettPhosPdG4 serves as a catalyst . It allows for lower catalyst loadings and shorter reaction times .
Sonogashira Coupling
BrettPhosPdG4 is utilized in Sonogashira Coupling reactions . This reaction involves the coupling of terminal alkynes with aryl or vinyl halides, and BrettPhosPdG4 enhances the reaction’s efficiency .
Stille Coupling
In Stille Coupling reactions, which involve the cross-coupling of organotin compounds with organic halides, BrettPhosPdG4 acts as a catalyst . It allows for accurate control of the ligand to palladium ratio .
Suzuki-Miyaura Coupling
BrettPhosPdG4 is also used in Suzuki-Miyaura Coupling reactions . This reaction involves the cross-coupling of organoboronic acids with organic halides, and BrettPhosPdG4 improves the reaction’s efficiency .
Mechanism of Action
The mechanism of action of BrettPhos Pd G4 involves the formation of an active Pd(0) catalyst . This catalyst is very active, even at temperatures down to -40 °C . The use of these precatalysts in cross-coupling reactions typically allows for lower catalyst loadings, shorter reaction times, efficient formation of the active catalytic species, and accurate control of the ligand:palladium ratio .
properties
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53O2P.C13H11N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHQIRELULCCH-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69NO5PPdS+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.